N-(3-iodobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea
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Overview
Description
N-(3-iodobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea is a complex organic compound with a molecular formula of C19H20IN3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of aniline derivatives, followed by the introduction of the morpholine ring and the carbamothioyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-iodobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-iodobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N-{[4-(morpholin-4-yl)phenyl]methyl}aniline
- 3-iodo-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- 3-Iodo-4-methylaniline
Uniqueness
N-(3-iodobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C18H18IN3O2S |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
3-iodo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18IN3O2S/c19-14-3-1-2-13(12-14)17(23)21-18(25)20-15-4-6-16(7-5-15)22-8-10-24-11-9-22/h1-7,12H,8-11H2,(H2,20,21,23,25) |
InChI Key |
RTOSMEBGGCVEJU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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